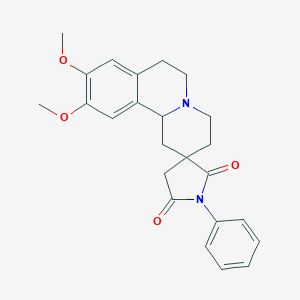
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide, also known as spiroimidazoline compound, is a chemical compound that has gained attention due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to interact with specific proteins and enzymes involved in cell signaling, gene expression, and metabolism. It is also believed to affect the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Spiroimidazoline compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
Spiroimidazoline compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize in large quantities. However, the compound has some limitations, including its relatively low potency compared to other anti-cancer drugs and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research and development of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. One direction is to improve the potency and selectivity of the compound for specific cancer types. Another direction is to explore the potential of the compound as a combination therapy with other anti-cancer drugs. Additionally, the compound could be further optimized for its anti-inflammatory and antimicrobial activities. Finally, the pharmacokinetics and pharmacodynamics of the compound need to be further investigated to improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial activities, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound can be achieved through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexanone to form a benzylidene cyclohexanone intermediate. The intermediate then undergoes a series of reactions, including reduction, cyclization, and spirocyclization, to yield the 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
Spiroimidazoline compound has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimideline compound has shown promising activity against various bacterial and fungal pathogens.
properties
CAS RN |
105440-26-4 |
|---|---|
Product Name |
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide |
Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3 |
InChI Key |
SLYNDLWSLFXNEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
synonyms |
1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide P-BQS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



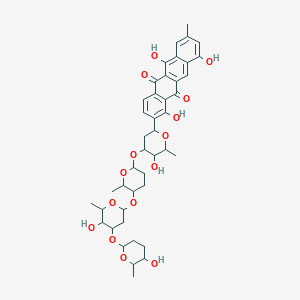
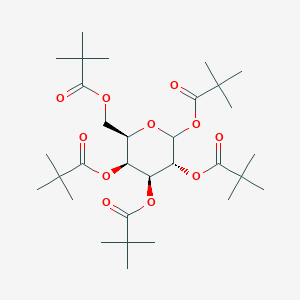
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
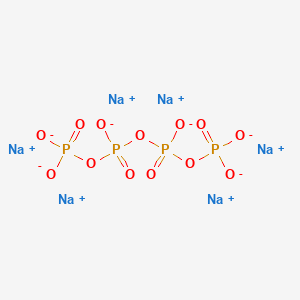
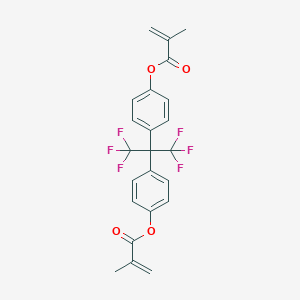
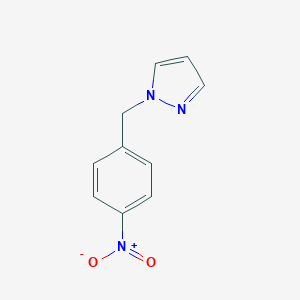

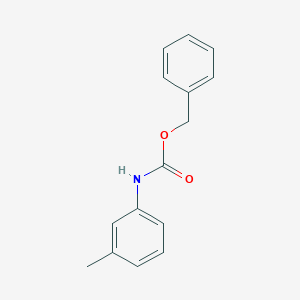
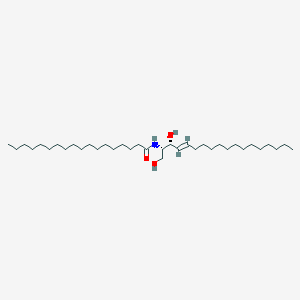
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
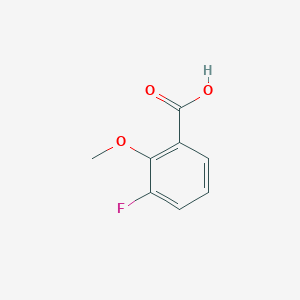
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
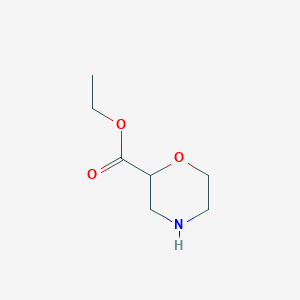
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)